Dobutamine lactobionate

Descripción general

Descripción

Dobutamina lactobionato es un compuesto químico utilizado principalmente en el campo médico. Es un derivado de la dobutamina, una catecolamina sintética y un agente inotrópico de acción directa. El dobutamina lactobionato se utiliza comúnmente en el tratamiento de la insuficiencia cardíaca aguda y el shock cardiogénico debido a su capacidad para aumentar el gasto cardíaco sin afectar significativamente la frecuencia cardíaca .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El dobutamina lactobionato se puede sintetizar haciendo reaccionar dobutamina con ácido lactobiónico. La reacción generalmente implica el uso de un disolvente como agua o etanol y se lleva a cabo bajo condiciones controladas de temperatura y pH para garantizar la estabilidad del producto .

Métodos de Producción Industrial: En entornos industriales, la producción de dobutamina lactobionato implica el uso de reactores a gran escala donde la dobutamina y el ácido lactobiónico se combinan bajo condiciones optimizadas. La mezcla de reacción se purifica luego mediante cristalización u otras técnicas de separación para obtener el producto final en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: El dobutamina lactobionato experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar quinonas, que son intermediarios importantes en varios procesos bioquímicos.

Reducción: Las reacciones de reducción pueden convertir el dobutamina lactobionato en sus alcoholes correspondientes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.

Principales Productos: Los principales productos formados a partir de estas reacciones incluyen quinonas, alcoholes y varios derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

El dobutamina lactobionato tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en estudios de química de catecolaminas y agentes inotrópicos.

Biología: El compuesto se utiliza en investigaciones sobre la función cardíaca y la insuficiencia cardíaca, proporcionando información sobre los mecanismos de soporte inotrópico.

Medicina: El dobutamina lactobionato se utiliza ampliamente en estudios clínicos para evaluar su eficacia y seguridad en el tratamiento de la insuficiencia cardíaca y el shock cardiogénico.

Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de nuevos agentes inotrópicos y medicamentos cardíacos

Mecanismo De Acción

El dobutamina lactobionato ejerce sus efectos principalmente a través de la estimulación de los receptores adrenérgicos beta-1 en el corazón. Esto conduce a un aumento de la contractilidad miocárdica y el volumen sistólico, lo que da como resultado un gasto cardíaco mejorado. El compuesto también tiene efectos leves sobre los receptores beta-2 y alfa, contribuyendo a su acción inotrópica general sin causar vasoconstricción o taquicardia significativas .

Compuestos Similares:

Milrinona: Otro agente inotrópico utilizado en el tratamiento de la insuficiencia cardíaca.

Levosimendán: Un sensibilizador del calcio e inodilatador utilizado en el manejo de la insuficiencia cardíaca.

Isoproterenol: Una catecolamina sintética con una fuerte actividad beta-adrenérgica, utilizada en el tratamiento de la bradicardia y el bloqueo cardíaco.

Singularidad: El dobutamina lactobionato es único en su capacidad para brindar soporte inotrópico con un impacto mínimo en la frecuencia cardíaca y la presión arterial. Esto lo hace particularmente útil en entornos clínicos donde se requiere un control preciso del gasto cardíaco sin causar un estrés cardiovascular excesivo .

Comparación Con Compuestos Similares

Milrinone: Another inotropic agent used in the treatment of heart failure.

Levosimendan: A calcium sensitizer and inodilator used in heart failure management.

Isoprenaline: A synthetic catecholamine with strong beta-adrenergic activity, used in the treatment of bradycardia and heart block.

Uniqueness: Dobutamine lactobionate is unique in its ability to provide inotropic support with minimal impact on heart rate and blood pressure. This makes it particularly useful in clinical settings where precise control of cardiac output is required without causing excessive cardiovascular stress .

Propiedades

Número CAS |

104564-71-8 |

|---|---|

Fórmula molecular |

C30H45NO15 |

Peso molecular |

659.7 g/mol |

Nombre IUPAC |

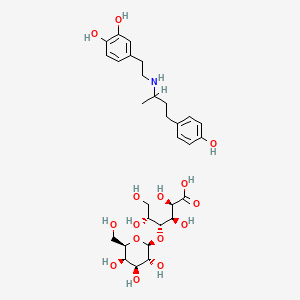

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |

InChI |

InChI=1S/C18H23NO3.C12H22O12/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h4-9,12-13,19-22H,2-3,10-11H2,1H3;3-10,12-20H,1-2H2,(H,21,22)/t;3-,4-,5+,6+,7-,8-,9-,10-,12+/m.1/s1 |

Clave InChI |

XSGHHWMGNIMZCA-FPOQQNBBSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

SMILES isomérico |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O |

SMILES canónico |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dobucor Dobuject Dobutamin Fresenius Dobutamin Hexal Dobutamin ratiopharm Dobutamin Solvay Dobutamin-ratiopharm Dobutamina Inibsa Dobutamina Rovi Dobutamine Dobutamine (+)-Isomer Dobutamine Hydrobromide Dobutamine Hydrochloride Dobutamine Lactobionate Dobutamine Phosphate (1:1) Salt, (-)-Isomer Dobutamine Tartrate Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer Dobutamine, (-)-Isomer Dobutamine, Phosphate (1:1) Salt (+)-Isomer Dobutrex Hydrobromide, Dobutamine Hydrochloride, Dobutamine Lactobionate, Dobutamine Lilly 81929 Oxiken Posiject Tartrate, Dobutamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.